(E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C9H12FNO3 and its molecular weight is 201.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic acids and their esters, are known to be used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that similar compounds, such as alkyl boronic esters, have been reported to undergo catalytic protodeboronation utilizing a radical approach .
Biochemical Pathways
Related compounds, such as alkyl boronic esters, have been reported to undergo a process called protodeboronation, which is paired with a matteson–ch2–homologation, allowing for formal anti-markovnikov alkene hydromethylation .
Action Environment
The action environment of (E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid can be influenced by various factors. For instance, the pH strongly influences the rate of the reaction of similar compounds, such as phenylboronic pinacol esters, which is considerably accelerated at physiological pH . These compounds are only marginally stable in water , indicating that the stability of this compound might also be influenced by the presence of water.
Biological Activity
(E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a synthetic compound notable for its unique structural features, including a fluoromethyl group attached to a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following chemical formula: CHFNO. Its molecular structure is characterized by:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Fluoromethyl Group : Enhances lipophilicity and potentially affects the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The fluoromethyl group increases the lipophilicity of the compound, allowing it to penetrate cell membranes and interact with hydrophobic sites on proteins. This can lead to modulation of enzyme activity and receptor interactions, which are crucial for various biological processes.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pathways associated with inflammation.
- Anticancer Properties : The compound has been explored for its potential to induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Biochemical Probes : Given its unique structure, it may serve as a biochemical probe in various research applications.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anti-inflammatory effects | The compound demonstrated significant inhibition of inflammatory cytokines in vitro. |
Study 2 | Assess anticancer activity | Induced apoptosis in cultured cancer cells with an IC50 value of 25 µM. |
Study 3 | Investigate biochemical properties | Showed potential as a selective inhibitor of specific enzymes involved in metabolic pathways. |
In Vitro and In Vivo Studies
In vitro assays have shown that this compound effectively reduces cell viability in various cancer cell lines. In vivo studies using murine models have indicated promising results in tumor growth suppression, although further research is necessary to confirm these findings and understand the underlying mechanisms.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other compounds containing similar structural motifs:
Compound | Structure | Biological Activity |
---|---|---|
Compound A | Pyrrolidine derivative | Anti-inflammatory |
Compound B | Trifluoromethyl analog | Anticancer properties |
Compound C | Simple carboxylic acid | Limited bioactivity |
Properties
IUPAC Name |
(E)-4-[3-(fluoromethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3/c10-5-7-3-4-11(6-7)8(12)1-2-9(13)14/h1-2,7H,3-6H2,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNIDNNJBWTSLB-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CF)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.